

Chemical structure and properties of Malvidin-3-galactoside chloride

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Compound of Interest

Compound Name: *Malvidin-3-galactoside chloride*

Cat. No.: *B13831581*

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Malvidin-3-galactoside Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin-3-galactoside chloride, a prominent anthocyanin, is a naturally occurring pigment responsible for the vibrant hues observed in many fruits and flowers. Beyond its role as a colorant, this compound has garnered significant scientific interest due to its diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Malvidin-3-galactoside chloride**. Detailed experimental protocols for its extraction, purification, and analysis, as well as for the evaluation of its biological effects, are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential by visualizing its modulation of key cellular signaling pathways.

Chemical Structure and Physicochemical Properties

Malvidin-3-galactoside chloride is a glycosidic form of malvidin, where a galactose molecule is attached at the 3-position of the C-ring of the malvidin aglycone. The chloride ion acts as a counter-ion to the positively charged flavylium cation.

Chemical Structure:

Synonyms: Primulin, Arthanitin chloride[1][2]

Table 1: Physicochemical Properties of **Malvidin-3-galactoside Chloride**

Property	Value	Reference(s)
CAS Number	30113-37-2	[1][2][3]
Molecular Formula	C23H25ClO12	[1][3]
Molecular Weight	528.89 g/mol	[1][2][3]
Appearance	Red-black powder	[4][5]
Solubility	Soluble in methanol.[4][5] Sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it should first be dissolved in DMF and then diluted.	[6]
Storage	Store at 2-8°C in a dry and dark place.	[4][7][8]
Purity	≥95% (HPLC)	[1][7]

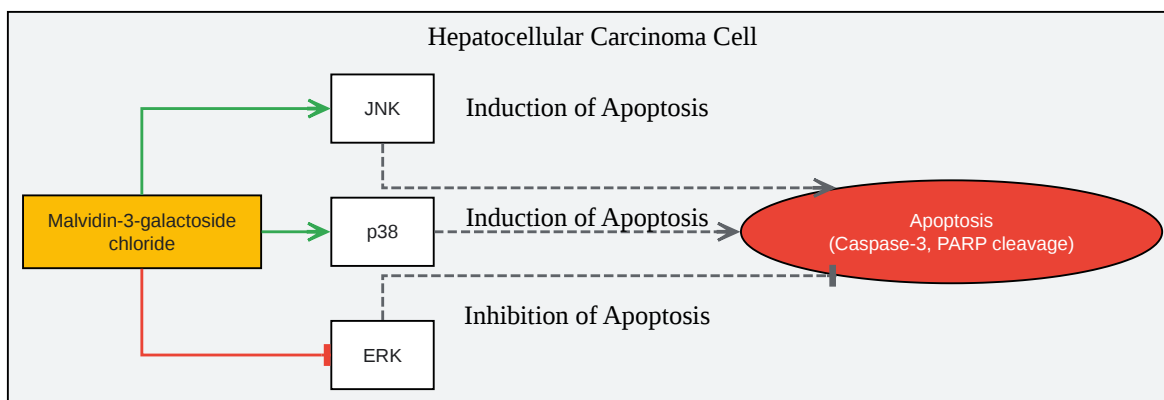
Biological Activities and Signaling Pathways

Malvidin-3-galactoside chloride exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. Recent studies have highlighted its potential as an anti-cancer agent, particularly in hepatocellular carcinoma.

Anti-cancer Activity and Modulation of the MAPK Signaling Pathway

Malvidin-3-galactoside chloride has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma (HCC) cells.[9] This effect is mediated, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to decrease the phosphorylation of ERK while increasing the phosphorylation of p38 and JNK in a dose-dependent manner.[9] This differential regulation of

MAPK signaling ultimately leads to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and cleaved-PARP.[9]

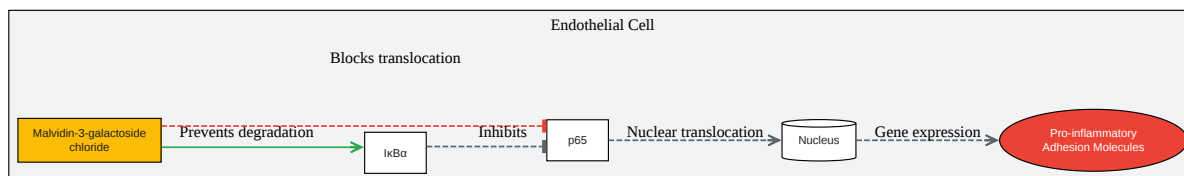


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Modulation of the MAPK signaling pathway by **Malvidin-3-galactoside chloride** in HCC cells.

Anti-inflammatory Activity and Inhibition of the NF- κ B Signaling Pathway

The anti-inflammatory effects of **Malvidin-3-galactoside chloride** are linked to its ability to inhibit the Nuclear Factor-kappa B (NF- κ B) signaling pathway. In endothelial cells, it has been demonstrated to prevent the degradation of I κ B α and the subsequent nuclear translocation of the p65 subunit of NF- κ B. This inhibition leads to a downstream reduction in the expression of pro-inflammatory adhesion molecules.



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Inhibition of the NF-κB signaling pathway by **Malvidin-3-galactoside chloride**.

Experimental Protocols

Extraction and Purification of Malvidin-3-galactoside Chloride from Plant Sources

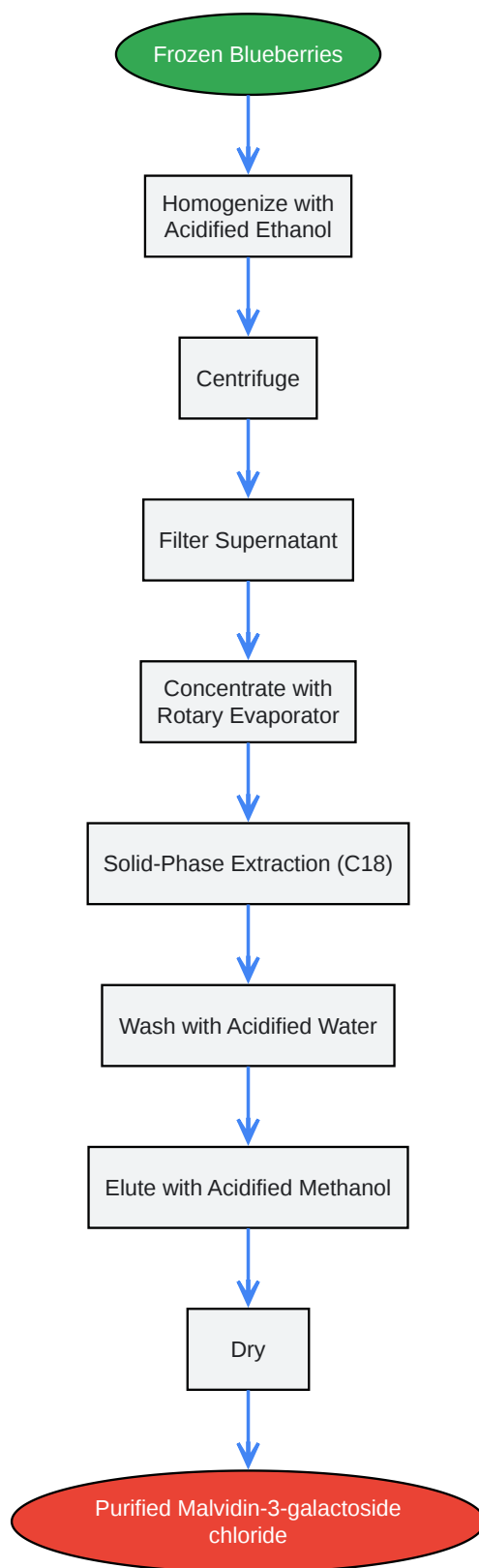
This protocol is adapted from methods for extracting anthocyanins from blueberries.

Materials:

- Frozen blueberries
- Acidified ethanol (e.g., 70% ethanol with 0.1% HCl)
- Homogenizer or blender
- Centrifuge and centrifuge tubes
- Filter paper
- Rotary evaporator
- Solid-phase extraction (SPE) C18 cartridges
- Methanol (for elution)

Procedure:

- Homogenize 100g of frozen blueberries with 500 mL of acidified ethanol.
- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant and filter it through Whatman No. 1 filter paper.
- Concentrate the filtrate using a rotary evaporator at 40°C until the ethanol is removed.
- Condition a C18 SPE cartridge with methanol followed by acidified water.
- Load the concentrated extract onto the SPE cartridge.
- Wash the cartridge with acidified water to remove sugars and other polar compounds.
- Elute the anthocyanins with acidified methanol.
- Dry the eluate under a stream of nitrogen or by lyophilization to obtain the purified **Malvidin-3-galactoside chloride**.



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